4-[(3R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
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Overview
Description
3,12-Dihydroxy-7-oxocholan-24-oic acid is a bile acid derivative with the molecular formula C24H38O5. It is a steroidal compound that plays a significant role in various biological processes. This compound is known for its unique structure, which includes multiple hydroxyl groups and a ketone functional group, making it a subject of interest in both chemical and biological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,12-Dihydroxy-7-oxocholan-24-oic acid typically involves the oxidation of cholic acid derivatives. One common method includes the use of specific oxidizing agents to introduce the ketone group at the 7th position while preserving the hydroxyl groups at the 3rd and 12th positions . The reaction conditions often require controlled temperatures and pH levels to ensure the selective oxidation of the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using robust and efficient oxidizing agents. The process is optimized to achieve high yields and purity, often involving multiple purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3,12-Dihydroxy-7-oxocholan-24-oic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions, leading to the formation of more oxidized derivatives.
Reduction: The ketone group can be reduced to a hydroxyl group under specific conditions.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Scientific Research Applications
3,12-Dihydroxy-7-oxocholan-24-oic acid has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex steroidal compounds.
Biology: Studied for its role in bile acid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent
Mechanism of Action
The mechanism of action of 3,12-Dihydroxy-7-oxocholan-24-oic acid involves its interaction with specific molecular targets and pathways. It acts on bile acid receptors and enzymes involved in bile acid metabolism, influencing various physiological processes. The hydroxyl and ketone groups play a crucial role in its binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
- 7α,12α-dihydroxy-3-oxo-5β-cholan-24-oic acid
- 3α,7α-Dihydroxy-12-oxocholic acid
- 12-keto-Chenodeoxycholic acid
Uniqueness
3,12-Dihydroxy-7-oxocholan-24-oic acid is unique due to its specific hydroxylation pattern and the presence of a ketone group at the 7th position. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C24H38O5 |
---|---|
Molecular Weight |
406.6 g/mol |
IUPAC Name |
4-[(3R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-18,20,22,25,27H,4-12H2,1-3H3,(H,28,29)/t13?,14?,15-,16-,17?,18?,20+,22?,23+,24-/m1/s1 |
InChI Key |
RHCPKKNRWFXMAT-GBPNJIHISA-N |
Isomeric SMILES |
CC(CCC(=O)O)[C@H]1CCC2[C@@]1([C@H](CC3C2C(=O)CC4[C@@]3(CC[C@H](C4)O)C)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(=O)CC4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
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